Ethyl 4-Ethynylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

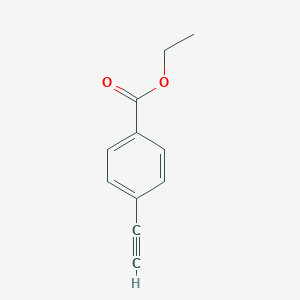

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGLAFXBLZHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573863 | |

| Record name | Ethyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-03-6 | |

| Record name | Ethyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-ethynylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-ethynylbenzoate from Ethyl 4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The primary route discussed is the Sonogashira coupling of ethyl 4-iodobenzoate with a protected acetylene source, followed by deprotection. This document details the reaction mechanisms, experimental protocols, and quantitative data to support researchers in the successful synthesis of this versatile compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from ethyl 4-iodobenzoate is most effectively achieved through a two-step process:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between ethyl 4-iodobenzoate and an alkyne. To avoid the self-coupling of the terminal alkyne, a protected form, ethynyltrimethylsilane (TMS-acetylene), is commonly employed. This step yields the intermediate, ethyl 4-((trimethylsilyl)ethynyl)benzoate.

-

Deprotection: The removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne, affording the final product, this compound.

This strategy offers high yields and functional group tolerance, making it a robust and reliable method.[1]

Reaction Pathways and Mechanisms

The core of this synthesis lies in the Sonogashira coupling reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

The subsequent deprotection step is typically a base-catalyzed cleavage of the silicon-carbon bond.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound.

| Step | Reaction | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | Room Temp. - 40 | 2-4 | 80-98 |

| 2 | Deprotection | K₂CO₃ | Methanol | Room Temp. | 2 | 82 |

Detailed Experimental Protocols

Step 1: Sonogashira Coupling of Ethyl 4-iodobenzoate with Ethynyltrimethylsilane

This protocol is a standard method for the copper-catalyzed Sonogashira coupling.

Materials:

-

Ethyl 4-iodobenzoate

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere techniques

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add ethyl 4-iodobenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add anhydrous THF (5-10 mL per mmol of ethyl 4-iodobenzoate) and anhydrous triethylamine (3.0 equiv).

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add ethynyltrimethylsilane (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, ethyl 4-((trimethylsilyl)ethynyl)benzoate, can be purified by column chromatography on silica gel.

Step 2: Deprotection of Ethyl 4-((trimethylsilyl)ethynyl)benzoate

This protocol utilizes potassium carbonate in methanol for the efficient removal of the TMS group.[2]

Materials:

-

Ethyl 4-((trimethylsilyl)ethynyl)benzoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH)

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the crude ethyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 equiv) in methanol.

-

Add anhydrous potassium carbonate (catalytic amount, e.g., 0.1-0.2 equiv).

-

Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]

-

The resulting crude this compound can be purified by flash chromatography.

Characterization Data

Ethyl 4-((trimethylsilyl)ethynyl)benzoate (Intermediate)

-

¹H NMR (CDCl₃, 400 MHz): δ = 7.95–7.99 (m, 2H, ArH), 7.49–7.53 (m, 2H, ArH), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.39 (t, J=7.1 Hz, 3H, OCH₂CH₃), 0.22 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃, 75.5 MHz): δ = 166.76 (C=O), 132.03 (Ar), 129.90 (Ar), 129.53 (Ar), 127.95 (Ar), 104.16 (C≡CSi), 97.74 (C≡CSi), 61.1 (OCH₂), 14.3 (OCH₂CH₃), -0.44 (Si(CH₃)₃).

This compound (Final Product)

-

¹H NMR (CDCl₃): δ 8.01 (d, J=8.4 Hz, 2H), 7.53 (d, J=8.4 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 3.23 (s, 1H), 1.39 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃): δ 165.8, 132.2, 130.3, 129.6, 127.1, 82.8, 80.1, 61.4, 14.3.

Experimental Workflow Diagram

References

Scalable synthesis protocol for Ethyl 4-ethynylbenzoate

An In-depth Technical Guide to the Scalable Synthesis of Ethyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a scalable and efficient protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science. The described methodology is robust, relying on well-established chemical transformations, and is suitable for laboratory and pilot-plant scale production.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both an alkyne for coupling reactions and an ester for further derivatization, makes it a versatile reagent. This document outlines a reliable three-step synthesis beginning with the readily available 4-iodobenzoic acid. The core of this synthetic route is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1]

Overall Synthetic Strategy

The synthesis is comprised of three main stages:

-

Esterification: Protection of the carboxylic acid functionality of 4-iodobenzoic acid via Fischer-Speier esterification to yield Ethyl 4-iodobenzoate.[2]

-

Sonogashira Coupling: Palladium and copper co-catalyzed cross-coupling of Ethyl 4-iodobenzoate with trimethylsilylacetylene. This introduces the protected ethynyl group.[1]

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to afford the terminal alkyne, this compound.

This strategy is advantageous for scalability as it utilizes a protected alkyne, which prevents the common side reaction of alkyne homocoupling (Glaser coupling) under the reaction conditions.[3]

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the reactants, intermediates, and the final product is crucial for a successful synthesis.

| Property | 4-Iodobenzoic Acid | Ethyl 4-iodobenzoate | This compound |

| CAS Number | 619-58-9 | 51934-41-9 | 10602-03-6 |

| Molecular Formula | C₇H₅IO₂ | C₉H₉IO₂ | C₁₁H₁₀O₂ |

| Molecular Weight | 248.02 g/mol | 276.07 g/mol | 174.20 g/mol |

| Appearance | Off-white to light brown crystalline powder | White to off-white crystalline solid | White to light yellow powder or liquid |

| Melting Point | 269-273 °C | 40-44 °C | Not specified |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | Insoluble in water; soluble in common organic solvents | Soluble in common organic solvents |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-iodobenzoate via Fischer-Speier Esterification

This initial step converts the starting carboxylic acid to its corresponding ethyl ester.

Reaction Scheme:

Quantitative Data:

| Reactant/Reagent | Molar Equivalents |

| 4-Iodobenzoic Acid | 1.0 |

| Absolute Ethanol | 10.0 |

| Concentrated Sulfuric Acid | 0.2 (catalytic) |

| Typical Yield: | ~95% |

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).

-

Add absolute ethanol (10.0 eq) to the flask.

-

Carefully add concentrated sulfuric acid (0.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 78°C) for 4 hours.[2]

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a 5% aqueous solution of sodium bicarbonate, and finally with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 4-iodobenzoate as a white to off-white solid.[2]

Step 2: Sonogashira Coupling to Synthesize Ethyl 4-((trimethylsilyl)ethynyl)benzoate

This is the key carbon-carbon bond-forming reaction.

Reaction Scheme:

Quantitative Data:

| Reactant/Reagent | Molar Equivalents |

| Ethyl 4-iodobenzoate | 1.0 |

| Trimethylsilylacetylene | 1.2 |

| Bis(triphenylphosphine)palladium(II) chloride | 0.02 |

| Copper(I) iodide | 0.04 |

| Triethylamine | 3.0 |

| Solvent: | THF or DMF |

Methodology:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Ethyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).[1]

-

Add anhydrous, degassed solvent (THF or DMF, approximately 5-10 mL per mmol of the aryl iodide) followed by triethylamine (3.0 eq).[1]

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst), followed by brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Step 3: Deprotection to Yield this compound

The final step is the removal of the TMS protecting group to generate the terminal alkyne.

Reaction Scheme:

Quantitative Data:

| Reactant/Reagent | Molar Equivalents |

| Ethyl 4-((trimethylsilyl)ethynyl)benzoate | 1.0 |

| Potassium Carbonate | 1.5 |

| Solvent: | Methanol |

| Typical Purity: | >98% (by GC) |

Methodology:

-

Dissolve the crude ethyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Sonogashira Reaction Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Conclusion

The presented three-step synthesis provides a scalable and efficient route to this compound. The use of a protected alkyne in the Sonogashira coupling step is a key feature for achieving high yields and purity on a larger scale. The detailed protocols and quantitative data herein should serve as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.

References

Purification of Ethyl 4-ethynylbenzoate by Column Chromatography: A Technical Guide

This guide provides a comprehensive overview and detailed protocol for the purification of Ethyl 4-ethynylbenzoate using column chromatography. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, ensuring the attainment of high-purity material crucial for subsequent applications.

Introduction

This compound is a valuable bifunctional molecule, incorporating both an ester and a terminal alkyne. This structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through reactions like Sonogashira coupling and click chemistry. The purity of this intermediate is paramount, as contaminants can interfere with subsequent reactions, leading to lower yields and the formation of complex side-products.

Column chromatography is a highly effective and widely used technique for the purification of moderately polar organic compounds like this compound. This method relies on the differential partitioning of components between a stationary phase (typically silica gel) and a liquid mobile phase, allowing for the separation of the desired product from unreacted starting materials, catalysts, and byproducts.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for developing an effective purification strategy. These properties dictate the compound's behavior during the chromatographic process.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [2] |

| Melting Point | 28 °C | [3] |

| Boiling Point | 257.1 ± 23.0 °C (Predicted) | [3] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [3] |

| Polarity (XLogP3) | 2.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Potential Impurities

This compound is commonly synthesized via a Sonogashira coupling reaction between an ethyl 4-halobenzoate (typically the iodide or bromide) and a protected acetylene, such as trimethylsilylacetylene, followed by a deprotection step.[4] Potential impurities arising from this synthesis include:

-

Unreacted Starting Materials: Such as ethyl 4-iodobenzoate.

-

Protected Intermediate: Ethyl 4-((trimethylsilyl)ethynyl)benzoate may persist if the deprotection step is incomplete.[5]

-

Homocoupled Byproducts: Diynes formed from the coupling of the terminal alkyne with itself.

-

Catalyst Residues: Palladium and copper catalysts used in the Sonogashira reaction.

-

Solvents and Reagents: Residual solvents (e.g., DMF, triethylamine) and other reagents.[4]

Experimental Protocol: Purification by Flash Column Chromatography

This protocol details the purification of crude this compound using standard flash column chromatography on silica gel.

Before performing the column, it is crucial to determine the optimal mobile phase (eluent) composition using TLC. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, as this typically provides the best separation in a column.[6]

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

-

Procedure:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto the baseline of several TLC plates.

-

Develop the plates in chambers containing different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is 10% ethyl acetate in hexanes (9:1 v/v).

-

Visualize the developed plates under a UV lamp (254 nm).

-

The optimal mobile phase is the one that gives the target Rf value for this compound and shows good separation from all impurities. The mobile phase used for the column should be slightly less polar than the optimal system identified by TLC to ensure good separation.[6]

-

-

Stationary Phase: Silica Gel (230-400 mesh) is standard for flash chromatography.[6][7]

-

Procedure:

-

Securely clamp a glass chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[6][8]

-

Prepare a slurry of silica gel in the chosen mobile phase. A general rule is to use 40-50 g of silica gel for every 1 g of crude product to be purified.[6]

-

Pour the slurry into the column. Gently tap the sides to ensure even packing and remove air bubbles.[6]

-

Open the stopcock to allow the solvent to drain, which helps in settling the silica bed. Do not let the top of the silica gel run dry.

-

Add a thin layer of sand on top of the packed silica to prevent disruption of the surface during solvent addition.[8]

-

For optimal separation, dry loading is recommended.[6]

-

Procedure (Dry Loading):

-

Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

-

Add 2-3 g of silica gel to this solution.

-

Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully add this silica-adsorbed sample to the top of the prepared column.[6]

-

-

Procedure:

-

Carefully fill the column with the mobile phase.

-

Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

-

Begin collecting fractions in appropriately sized test tubes or flasks as soon as the solvent starts eluting.

-

Continuously monitor the elution process by spotting collected fractions onto TLC plates and developing them in the slightly more polar TLC solvent system to identify which fractions contain the pure product.[6]

-

-

Procedure:

-

Based on the TLC analysis, combine the fractions that contain only the pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Place the resulting product under high vacuum to remove any residual solvent.

-

Determine the yield and confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

-

Data Summary

The following tables summarize the key parameters and expected outcomes for the purification process.

Table 1: Typical Column Chromatography Parameters

| Parameter | Value/Description | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of moderately polar compounds.[6][7] |

| Mobile Phase (Eluent) | 5-15% Ethyl Acetate in Hexanes (v/v) | A common system providing good separation for this class of compounds.[9] |

| Optimal TLC Rf | ~0.25 - 0.35 | Ensures the compound elutes in a reasonable number of column volumes and is well-separated from impurities.[6] |

| Silica to Crude Ratio | 40:1 to 50:1 (by weight) | Provides sufficient resolving power for a clean separation.[6] |

| Loading Method | Dry Loading (Recommended) | Prevents band broadening and improves resolution compared to wet loading.[6] |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

|---|---|---|

| Poor Separation | - Improper mobile phase selection.- Column was packed unevenly.- Sample was overloaded. | - Re-optimize the solvent system using TLC.- Repack the column carefully to avoid channels.- Reduce the amount of crude material loaded onto the column. |

| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |

| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |

| Cracked Silica Bed | Column ran dry at some point. | Ensure the silica bed is always covered with solvent. |

Visualizations

The following diagrams illustrate the workflow and logical relationships in the purification process.

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship for mobile phase selection in normal-phase chromatography.

References

- 1. This compound | C11H10O2 | CID 15540683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10602-03-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound CAS#: 10602-03-6 [chemicalbook.com]

- 4. This compound | 10602-03-6 [chemicalbook.com]

- 5. Ethyl 4-((trimethylsilyl)ethynyl)benzoate | C14H18O2Si | CID 10729134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.rochester.edu [chem.rochester.edu]

An In-depth Technical Guide to the Recrystallization of Ethyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recrystallization procedure for Ethyl 4-ethynylbenzoate, a key building block in medicinal chemistry and materials science. The purification of this terminal alkyne is critical for the success of subsequent reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Physicochemical Properties and Solubility

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10602-03-6 | [1] |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Colorless to light yellow solid (<28 °C), Liquid (>28 °C) | [2] |

| Melting Point | 28 °C | [2] |

| Boiling Point | 257.1 ± 23.0 °C (Predicted) | [2] |

| Purity (Commercial) | >98.0% (GC) | [3] |

| Storage | Refrigerated (2-8°C) | [2] |

Recrystallization Protocol

Based on the properties of similar compounds, a single-solvent recrystallization using ethanol or a mixed-solvent system are promising approaches. The following protocols are recommended.

Single-Solvent Recrystallization with Ethanol

This method is adapted from a protocol for a structurally related compound, Ethyl 4-(4-oxocyclohexyl)benzoate.[6]

Experimental Protocol:

-

Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. To this, add approximately 50 mL of 95% ethanol.

-

Heating: Gently heat the mixture on a hot plate with continuous stirring. Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. The objective is to achieve a saturated solution at the boiling point of the solvent.

-

Decolorization (Optional): If the solution exhibits a noticeable color, remove it from the heat and allow it to cool slightly. Add a small amount (0.1-0.2 g) of activated charcoal to adsorb colored impurities. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if charcoal was used): To prevent premature crystallization, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[6]

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Table 2: Expected Outcome of Recrystallization from Ethanol (Illustrative)

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to pale yellow solid | White crystalline solid |

| Mass (g) | 10.0 | 8.0 - 9.0 |

| Purity (by HPLC, %) | ~95% | >99.5% |

Two-Solvent Recrystallization with Ethyl Acetate and Hexane

For compounds that are either too soluble or not soluble enough in a single solvent, a two-solvent system can be effective. In this case, ethyl acetate acts as the "good" solvent in which this compound is readily soluble, and hexane acts as the "poor" solvent to induce precipitation.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Crystallization and Isolation: Follow steps 5 through 9 from the single-solvent recrystallization protocol, using an ice-cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final solvent composition) for washing the crystals.

Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable terminal alkyne for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction is a prime example of "click chemistry".

The diagram above illustrates the key steps in the CuAAC reaction involving this compound. The reaction is initiated by the in situ reduction of a Copper(II) salt by sodium ascorbate to generate the active Copper(I) catalyst. This catalyst then reacts with the terminal alkyne, this compound, to form a copper acetylide intermediate. The organic azide then undergoes cycloaddition with the copper acetylide to form a copper triazolide intermediate, which upon protonolysis, yields the final 1,4-disubstituted 1,2,3-triazole product and regenerates the Copper(I) catalyst.

Experimental Workflow for Recrystallization

A systematic workflow is crucial for achieving high purity and yield during recrystallization.

This workflow outlines the critical steps from the initial dissolution of the crude product to the final isolation of pure, crystalline this compound. Each step is designed to maximize the removal of impurities while minimizing the loss of the desired product.

References

- 1. This compound | C11H10O2 | CID 15540683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-ethynylbenzoate. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a bifunctional organic molecule incorporating both an ethyl ester and a terminal alkyne. These functional groups make it a versatile building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as Sonogashira coupling, click chemistry, and polymerization. Accurate interpretation of its NMR spectra is crucial for verifying its structure and purity.

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The resulting solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer is utilized for ¹H NMR data acquisition, and a 100 MHz spectrometer is used for ¹³C NMR.

-

Solvent: Deuterated Chloroform (CDCl₃)

-

Temperature: Standard probe temperature (approximately 298 K).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass all proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16-32) are averaged to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to obtain singlets for all carbon environments.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS).

-

For ¹H NMR, the signals are integrated to determine the relative ratios of protons, and the coupling constants (J) are measured.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are correlated with the molecular structure provided.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.15 | dd | 8.3, 1.7 | 2H | Ar-H (ortho to -COOEt) |

| 7.76 | dd | 8.2, 1.7 | 2H | Ar-H (ortho to -C≡CH) |

| 4.43 | q | 7.1 | 2H | -O-CH₂-CH₃ |

| 3.10 (approx.) | s | - | 1H | -C≡C-H |

| 1.43 | t | 7.1 | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 164.78 | C=O |

| 134.11 | Ar-C |

| 132.05 | Ar-C |

| 129.91 | Ar-C |

| 117.89 | Ar-C |

| 116.09 | Ar-C |

| 83.0 (approx.) | -C≡CH |

| 77.0 (approx.) | -C≡CH |

| 61.67 | -O-CH₂-CH₃ |

| 14.10 | -O-CH₂-CH₃ |

Visualization

The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the logical workflow for NMR analysis.

Interpreting the Mass Spectrum of Ethyl 4-ethynylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Ethyl 4-ethynylbenzoate, a compound of interest in medicinal chemistry and materials science. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This document outlines the predicted fragmentation pathways, presents quantitative data derived from analogous compounds, and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₁₁H₁₀O₂) is an aromatic ester with a molecular weight of approximately 174.20 g/mol .[1] Its structure combines an ethyl ester functional group and a terminal ethynyl group on a benzene ring. This unique combination of moieties dictates its characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The interpretation of its mass spectrum relies on the predictable cleavage of the ester group and the stability of the resulting aromatic carbocations.

Predicted Mass Spectrum Fragmentation

While a publicly available, fully annotated mass spectrum for this compound is not readily accessible, its fragmentation can be reliably predicted based on the well-established fragmentation of ethyl esters and aromatic compounds. The primary fragmentation events are expected to involve the ethyl ester group, leading to the formation of highly stable acylium ions.

The molecular ion peak (M⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 174. Subsequent fragmentation is predicted to follow two major pathways:

-

Loss of an Ethoxy Radical (•OCH₂CH₃): This is a characteristic fragmentation of ethyl esters, resulting in the formation of a stable acylium ion. The loss of a 45 Da fragment (M-45) will produce the 4-ethynylbenzoyl cation at m/z 129 . This is anticipated to be a prominent, and likely the base peak, in the spectrum due to the high stability of the resulting cation.

-

Loss of Ethylene (C₂H₄): Another common fragmentation pathway for ethyl esters involves a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule (28 Da). This (M-28) fragmentation would result in the formation of the 4-ethynylbenzoic acid radical cation at m/z 146 .

Further fragmentation of the primary ions can also occur:

-

From the 4-ethynylbenzoyl cation (m/z 129): Loss of a molecule of carbon monoxide (CO, 28 Da) can lead to the formation of the 4-ethynylphenyl cation at m/z 101 .

The predicted major fragmentation pathways are summarized in the table below. The relative abundances are estimated based on the fragmentation of the closely related compound, ethyl benzoate.

Quantitative Data

The following table summarizes the predicted m/z values and expected relative abundances for the major fragments of this compound. This data is extrapolated from the known mass spectrum of ethyl benzoate.

| Fragment Ion | Structure | m/z (Predicted) | Relative Abundance (Predicted) | Fragmentation Pathway |

| Molecular Ion | [C₁₁H₁₀O₂]⁺˙ | 174 | Moderate | - |

| [M-28]⁺˙ | [C₉H₆O₂]⁺˙ | 146 | Moderate | Loss of C₂H₄ |

| [M-45]⁺ | [C₉H₅O]⁺ | 129 | High (likely Base Peak) | Loss of •OCH₂CH₃ |

| [M-45-28]⁺ | [C₈H₅]⁺ | 101 | Moderate to Low | Loss of CO from m/z 129 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical experimental protocol for the analysis of aromatic esters like this compound using GC-MS with electron ionization.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 10-50 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent GC system (or equivalent) coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

-

Injector:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless or a high split ratio (e.g., 50:1) depending on the sample concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Solvent Delay: 3-5 minutes (to protect the filament from the solvent peak).

-

3. Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Obtain the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern and with spectral libraries (if available).

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

Predicted fragmentation of this compound.

Conclusion

The mass spectrum of this compound is characterized by predictable fragmentation patterns originating from the ethyl ester group. The key fragments are expected at m/z 174 (molecular ion), m/z 146 (loss of ethylene), and m/z 129 (loss of ethoxy radical), with the latter likely being the base peak. Further fragmentation of the m/z 129 ion can lead to a fragment at m/z 101. The provided experimental protocol offers a robust method for the GC-MS analysis of this and related aromatic esters, enabling confident identification and structural elucidation for researchers in drug development and other scientific fields.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-ethynylbenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-ethynylbenzoate. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility assessments, theoretical principles governing its solubility, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₀O₂. Its structure features an ethyl ester group and a terminal alkyne (ethynyl group) attached to a benzene ring. This combination of functional groups dictates its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical research, where it may be used as a building block or intermediate.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[2] |

| Melting Point | 28 °C[3] |

| Boiling Point | 257.1 ± 23.0 °C (Predicted)[3] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted)[3] |

Qualitative Solubility Profile

The structurally related compound, ethyl benzoate, is reported to be soluble in organic solvents such as alcohols, ethyl acetate, chloroform, and hexane[4]. It is also miscible with ethanol[5]. Given the structural similarities, it is anticipated that this compound will exhibit a comparable solubility pattern.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The nonpolar aromatic ring and alkyne group should interact favorably with the nonpolar hexane. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of both the solute and solvent should lead to good solubility. |

| Diethyl Ether | Weakly Polar | Soluble | The ether can act as a hydrogen bond acceptor for the weakly acidic terminal alkyne proton and interact with the ester group. |

| Chloroform | Polar | Soluble | Chloroform is a good solvent for a wide range of organic compounds, and its polarity is suitable for dissolving this molecule. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functional group in both the solute and solvent should lead to favorable interactions. |

| Acetone | Polar Aprotic | Soluble | The polar nature of the ketone in acetone will interact well with the polar ester group of the solute. |

| Ethanol | Polar Protic | Soluble | The ethyl group and the potential for hydrogen bonding with the ester and alkyne groups suggest good solubility. |

| Methanol | Polar Protic | Moderately Soluble | While polar, the smaller alkyl chain of methanol compared to ethanol might make it slightly less effective at solvating the nonpolar parts of the molecule. |

| Water | Polar Protic | Insoluble | The large nonpolar aromatic ring and the lack of strong hydrogen bonding donor groups make it unlikely to be soluble in water. The related ethyl benzoate is only slightly soluble in water[4]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the qualitative and semi-quantitative determination of the solubility of a solid organic compound like this compound.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol, water, DMSO)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Partially Soluble: If some of the solid dissolves but a noticeable amount remains.

-

Insoluble: If the solid does not appear to dissolve at all.

-

-

Semi-Quantitative Determination (Optional): If the compound is soluble, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total mass of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in public literature, a qualitative assessment based on its molecular structure and comparison with analogous compounds provides valuable insights for researchers. The compound is predicted to be soluble in a range of common nonpolar and polar aprotic and protic organic solvents, and insoluble in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed to generate the necessary data. This systematic approach will enable scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

- 1. This compound | C11H10O2 | CID 15540683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10602-03-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound CAS#: 10602-03-6 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Determining the Purity of Synthesized Ethyl 4-ethynylbenzoate via Melting Point Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standardized methodology for determining the melting point of synthesized Ethyl 4-ethynylbenzoate. The melting point is a critical physical property that serves as a primary indicator of the purity and identity of a crystalline solid. For professionals in drug development and chemical synthesis, an accurate melting point determination is a fundamental step in quality control and characterization of newly synthesized compounds.

Core Concepts in Melting Point Analysis

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice structure, typically causing a depression in the melting point and a broadening of the melting range.[1] Therefore, a sharp and consistent melting point is a reliable indicator of high purity.

Physicochemical Properties of this compound

This compound, also known as 4-(ethoxycarbonyl)phenylacetylene, is a terminal alkyne with applications in organic synthesis, particularly in click chemistry and as a building block for more complex molecules. Its key physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀O₂ | PubChem |

| Molar Mass | 174.19 g/mol | PubChem |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| CAS Number | 10602-03-6 | |

| Melting Point | 28 °C |

Experimental Protocol: Melting Point Determination

This section details the standardized procedure for determining the melting point of a synthesized sample of this compound using a modern digital melting point apparatus.

Materials and Equipment:

-

Synthesized and purified this compound (sample should be completely dry)[2]

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the synthesized this compound is completely dry to avoid inaccuracies.[2]

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

If the crystals are not a fine powder, gently grind them using a mortar and pestle.[2]

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is packed into the tube.

-

Tap the closed end of the capillary tube gently on a hard surface to pack the solid down to a height of 1-2 cm.[3][4]

-

-

Initial (Rapid) Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[4]

-

Observe the sample through the magnifying lens.

-

Record the approximate temperature at which the sample melts. This provides a rough estimate of the melting point and saves time during the accurate determination.[1]

-

Allow the apparatus to cool sufficiently before the next step.

-

-

Accurate Melting Point Determination:

-

Prepare two more capillary tubes with the synthesized sample.

-

Place the new capillaries in the heating block.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the estimated melting point found in the initial run.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

-

Carefully observe the sample and record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[3]

-

-

The melting point range is reported as T1 - T2.

-

Repeat the accurate determination with the second sample to ensure consistency. The results should be within 1-2 °C of each other.

-

Data Interpretation:

-

Pure Sample: A pure sample of this compound should exhibit a sharp melting point range, typically 0.5-1.0 °C, close to the literature value of 28 °C.

-

Impure Sample: An impure sample will typically melt at a lower temperature and over a wider range (e.g., 24-27 °C).[1]

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of a synthesized compound.

Caption: Workflow for determining the melting point of a synthesized compound.

References

Ethyl 4-ethynylbenzoate: A Technical Guide to Long-Term Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the long-term storage, stability, and handling of Ethyl 4-ethynylbenzoate. As a key building block in medicinal chemistry and materials science, particularly in applications involving "click chemistry," ensuring its purity and stability over time is critical for reproducible and reliable results.[1][2] This guide summarizes best practices based on the compound's physicochemical properties and the known reactivity of its constituent functional groups—a terminal aryl alkyne and an ethyl ester.

Physicochemical Properties

This compound is a colorless to light yellow compound that exists as a solid below 28°C and a liquid above this temperature.[3] A summary of its key properties is presented in Table 1. Understanding these properties is fundamental to establishing appropriate storage and handling protocols.

| Property | Value | Reference |

| CAS Number | 10602-03-6 | [3][4] |

| Molecular Formula | C₁₁H₁₀O₂ | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Appearance | Colorless to light yellow (<28 °C Solid, >28 °C Liquid) | [3] |

| Melting Point | 28 °C | [3] |

| Boiling Point | 257.1 ± 23.0 °C (Predicted) | [3] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [3] |

Recommended Long-Term Storage Conditions

The stability of this compound is influenced by temperature, light, atmosphere, and moisture. The terminal alkyne group is characterized by high electron density and exceptional chemical reactivity.[5] While this reactivity is advantageous for synthesis, it also makes the compound susceptible to degradation if not stored properly. General principles for storing reactive alkynes and olefins suggest stringent controls to prevent oxidation and other unwanted reactions.[6]

Based on supplier data and general chemical best practices, the following conditions are recommended for long-term storage to maintain purity and prevent degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | [3] To minimize thermal degradation and potential dimerization/polymerization of the alkyne. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The terminal alkyne can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.[6] |

| Light | Store in amber vials or in the dark | To prevent photo-induced degradation. A related compound, Ethyl 4-ethoxybenzoate, is also recommended to be protected from light.[7] |

| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis of the ethyl ester functional group. |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred based on its structure. The two primary points of reactivity are the terminal alkyne and the ethyl ester linkage.

-

Ester Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the ethyl ester can hydrolyze to form 4-ethynylbenzoic acid and ethanol.

-

Alkyne Dimerization/Polymerization: Terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling in the presence of copper catalysts, or slower oxidation with air) or polymerization, especially when exposed to heat, light, or catalytic impurities.

-

Oxidation: The triple bond can be susceptible to oxidation, potentially leading to the formation of various oxygenated species.

A logical diagram illustrating these potential degradation routes is provided below.

Caption: Potential degradation pathways for this compound.

Stability-Indicating Analytical Methods

To assess the stability and purity of this compound, stability-indicating analytical methods are essential. These methods must be able to separate the intact compound from any potential degradation products.[8] High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for this purpose.[9]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary choice for quantifying this compound and detecting degradation products. Its polarity allows for good retention and separation on C8 or C18 columns.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities or degradation products.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities without the need for reference standards, providing a clear picture of overall sample purity.

The following diagram outlines a general workflow for conducting a stability study.

Caption: General workflow for a forced degradation and stability study.

Experimental Protocols

Detailed experimental protocols are crucial for consistent and reliable stability testing. Below are representative protocols for a forced degradation study and an HPLC-based purity assessment.

Protocol: Forced Degradation Study

This study exposes the compound to accelerated degradation conditions to identify likely degradation products and test the specificity of the analytical method.[8][10]

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Purified Water (18 MΩ·cm)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 1M

-

Hydrogen Peroxide (H₂O₂), 3% (w/v)

-

Calibrated oven, photostability chamber, pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours. Neutralize with 1M HCl and dilute with mobile phase to 100 µg/mL.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase to 100 µg/mL.

-

Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 7 days. Dissolve a portion of the stressed solid in methanol and dilute to 100 µg/mL with mobile phase.

-

Photolytic Degradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve a portion and dilute to 100 µg/mL.

-

Control Sample: Prepare a 100 µg/mL solution of non-stressed this compound in the mobile phase.

-

Analysis: Analyze all samples by the validated HPLC method described below.

Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Objective: To quantify the purity of this compound and separate it from degradation products.

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 60% B2-15 min: 60% to 90% B15-18 min: 90% B18-18.1 min: 90% to 60% B18.1-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the control and stressed samples prepared in the forced degradation study.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Assess peak purity of the parent peak in the stressed samples using a PDA detector to ensure no co-elution of degradants.

By implementing these storage, handling, and analytical protocols, researchers can ensure the long-term integrity of this compound, leading to more reliable and reproducible outcomes in drug discovery and materials science applications.

References

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 10602-03-6 [chemicalbook.com]

- 4. This compound | C11H10O2 | CID 15540683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. shell.com [shell.com]

- 7. biosynth.com [biosynth.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. benchchem.com [benchchem.com]

- 10. rjpbcs.com [rjpbcs.com]

An In-depth Technical Guide to Ethyl 4-ethynylbenzoate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-ethynylbenzoate is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates a terminal alkyne and an ethyl ester attached to a benzene ring, providing two reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its key reactions and quantitative data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow solid at temperatures below 28°C and a liquid above this temperature.[1] It is characterized by the presence of a terminal acetylene group, which is a key functional group for a variety of coupling reactions, and an ethyl ester group, which can be further modified. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| CAS Number | 10602-03-6 | [1][2] |

| Melting Point | 28 °C | [1] |

| Boiling Point | 257.1±23.0 °C (Predicted) | [1] |

| Density | 1.08±0.1 g/cm³ (Predicted) | [1] |

| Appearance | Colorless to light yellow solid (<28°C) or liquid (>28°C) | [1] |

| Storage Temperature | 2-8°C or Refrigerated (0-10°C) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [3] |

| Synonyms | 4-(Ethoxycarbonyl)phenylacetylene, Ethyl p-ethynylbenzoate |

Synthesis of this compound

A common synthetic route to this compound involves the desilylation of a protected precursor, ethyl 4-((trimethylsilyl)ethynyl)benzoate.[1][4] The synthesis generally proceeds in two steps: a Sonogashira coupling to introduce the protected alkyne, followed by deprotection.

-

Sonogashira Coupling: Ethyl 4-iodobenzoate is coupled with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in a suitable solvent like DMF with a base such as triethylamine.[1][4]

-

Deprotection: The resulting ethyl 4-((trimethylsilyl)ethynyl)benzoate is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl protecting group, yielding this compound.[1][4]

Reactivity of this compound

The reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the ethyl ester. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in Sonogashira cross-coupling reactions with aryl or vinyl halides.[5][6] This reaction is a powerful tool for the synthesis of disubstituted alkynes, which are important structural motifs in many pharmaceuticals and functional materials.[5] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6]

References

An In-Depth Technical Guide to Ethyl 4-ethynylbenzoate for Researchers and Drug Development Professionals

Core Compound Overview

Ethyl 4-ethynylbenzoate is an aromatic carboxylic acid ester of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, linear structure, conferred by the ethynyl group, and the presence of a versatile ester functionality make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its utility as a precursor for compounds with potential therapeutic applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 10602-03-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 43-46 °C | |

| Boiling Point | Not determined | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from ethyl 4-iodobenzoate and trimethylsilylacetylene, followed by a desilylation step.

Materials:

-

Ethyl 4-iodobenzoate

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-iodobenzoate (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

-

Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up (Coupling): Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is ethyl 4-((trimethylsilyl)ethynyl)benzoate.

-

Desilylation: Dissolve the crude product in a mixture of methanol and THF. Add potassium carbonate (2.0 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up (Desilylation): Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Utility in Drug Discovery and Development

While direct biological activity for this compound is not extensively documented in publicly available literature, its significance lies in its role as a versatile scaffold and building block for the synthesis of a wide array of biologically active molecules. The ethynyl group serves as a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation to other molecules.

Role as a Synthetic Intermediate

Derivatives of ethyl benzoate have demonstrated a range of pharmacological activities, highlighting the potential of the core structure in drug design.

| Derivative Class / Compound Example | Biological Activity / Target(s) | Therapeutic Area |

| Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives | Multi-target inhibitors of BTK, BRAF, and FAK | Oncology (Metastasis) |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Induction of apoptosis via p53 and Bax pathways | Oncology |

| Ethyl 4-ethoxybenzoate | Antimicrobial agent, interferes with DNA synthesis | Infectious Diseases |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | Inhibitor of biotin carboxylase (BC) | Infectious Diseases |

| New 4-amino-3-chloro benzoate ester derivatives | EGFR inhibitors | Oncology |

Potential Signaling Pathway Involvement of Derivatives

Based on the known targets of its derivatives, this compound can be envisioned as a starting point for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. The diagram below illustrates a hypothetical signaling network that could be modulated by inhibitors derived from this core structure. It is important to note that this is a composite representation based on the activities of various derivatives and does not represent the direct activity of this compound itself.

Caption: Potential signaling pathways targeted by derivatives of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. While its direct biological activity remains to be fully elucidated, the diverse pharmacological profiles of its derivatives underscore the value of its chemical scaffold. Its utility in click chemistry further expands its applicability in chemical biology and drug discovery for the creation of targeted probes and drug conjugates. Further investigation into the direct biological effects of this compound and its simple derivatives is warranted to unlock its full potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling Reaction Using Ethyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing Ethyl 4-ethynylbenzoate. This versatile terminal alkyne serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The Sonogashira cross-coupling reaction is a robust and efficient method for forming carbon-carbon bonds between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, the reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it an indispensable tool in modern organic synthesis.[1][3] It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base.[4][5]

Applications in Drug Development

The arylalkyne motif, synthesized via the Sonogashira coupling of this compound with various aryl or heteroaryl halides, is a privileged structure in medicinal chemistry.[1] The rigid, linear nature of the alkyne linker is highly valuable for positioning pharmacophoric groups to optimize interactions with biological targets such as enzymes and receptors.[1]

Key roles of the resulting structures in drug discovery include:

-

Scaffolding for Bioactive Molecules: The coupled product can be readily modified. For instance, the ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized to generate large compound libraries for high-throughput screening.[1]

-

Enzyme Inhibition: Arylalkynes are incorporated into various enzyme inhibitors, where they can mimic peptide bonds or act as reactive groups for covalent inhibition.[1]

-

Receptor Ligands: The defined geometry of the arylalkyne structure is beneficial in designing potent and selective agonists and antagonists for receptors like G-protein coupled receptors (GPCRs).[1]

-

Anticancer Agents: Numerous compounds featuring the arylalkyne core have demonstrated significant anticancer activity by targeting diverse cellular pathways.[1]

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1]

-

Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide.

-

Copper Cycle: The terminal alkyne (this compound) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The acetylide group is transferred from the copper to the palladium complex. This is often the rate-determining step.[2]

-

Reductive Elimination: The final coupled product is formed, and the active palladium(0) catalyst is regenerated.[6]

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocols

An inert atmosphere is crucial for success, as the presence of oxygen can lead to the undesirable homo-coupling of the alkyne (Glaser coupling).[7] All glassware should be flame- or oven-dried, and solvents should be anhydrous and degassed prior to use.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general method for the efficient coupling of this compound with an aryl iodide or bromide.

Materials:

-

Aryl halide (e.g., Iodobenzene, 1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)[1]

-

Copper(I) iodide (CuI) (4 mol%)[1]

-